Ivangustin sesquiterpene lactone chemical structure and properties
Ivangustin sesquiterpene lactone chemical structure and properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ivangustin is a naturally occurring sesquiterpene lactone belonging to the eudesmanolide class.[1] Isolated from plants of the Inula genus, particularly Inula britannica, this compound has garnered significant interest within the scientific community for its potent biological activities.[2][3] Sesquiterpene lactones are a diverse group of secondary metabolites characterized by a 15-carbon skeleton and a lactone ring; they are well-documented for their therapeutic properties, including anti-inflammatory and anticancer effects.[4][5]
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of ivangustin. It is designed to serve as a foundational resource for researchers and professionals in drug discovery and development, offering detailed experimental protocols and insights into its mechanism of action.
Chemical Structure and Physicochemical Properties
Ivangustin is a tricyclic eudesmane sesquiterpene lactone with a characteristic α-methylene-γ-lactone moiety, which is crucial for its biological activity.[2]
Chemical Structure:
Figure 1. 2D Chemical Structure of Ivangustin.[6]
Physicochemical Properties:
A summary of the key physicochemical properties of Ivangustin is presented in the table below. These properties are essential for its handling, formulation, and for understanding its pharmacokinetic profile.
| Property | Value | Source |
| CAS Number | 14164-59-1 | [7] |
| Molecular Formula | C15H20O3 | [6] |
| Molecular Weight | 248.32 g/mol | [6] |
| Predicted Relative Density | 1.17 g/cm³ | [6] |
| Storage Conditions | Store at -20°C, keep away from direct sunlight and moisture. | [6] |
Biological Activities and Mechanism of Action
Ivangustin has demonstrated a range of biological activities, with its cytotoxic and anti-inflammatory effects being the most prominent.
Cytotoxic Activity
Ivangustin exhibits significant cytotoxic activity against a variety of human cancer cell lines.[6] This activity is largely attributed to the α-methylene-γ-lactone group, which can react with nucleophilic groups in biomolecules, such as cysteine residues in proteins, via a Michael-type addition.[1]
In vitro Cytotoxicity of Ivangustin:
| Cell Line | Cancer Type | IC50 (µM) | Source |
| HeLa | Cervical Cancer | 3.2 | [6] |
| PC-3 | Prostate Cancer | 4.5 | [6] |
| HEp-2 | Laryngeal Cancer | 3.3 | [6] |
| HepG2 | Liver Cancer | 5.2 | [6] |
| CHO | Hamster Ovary | 6.4 | [6] |
| HUVEC | Normal Endothelial | 9.2 | [6] |
The cytotoxic mechanism of ivangustin involves the induction of apoptosis and cell cycle arrest.[2]
Anti-inflammatory Activity
Ivangustin also possesses anti-inflammatory properties. This is primarily achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.[1][8] By inhibiting the activation of NF-κB, ivangustin can suppress the production of pro-inflammatory cytokines and mediators.
Mechanism of NF-κB Inhibition:
The canonical NF-κB pathway is a primary target for many anti-inflammatory compounds. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[1] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the p50-p65 subunits of NF-κB to translocate to the nucleus and initiate the transcription of target genes.[1][9] Ivangustin is thought to interfere with this cascade, preventing the degradation of IκBα and thereby blocking NF-κB nuclear translocation.
Diagram 1. Proposed mechanism of NF-κB inhibition by Ivangustin.
Experimental Protocols
Isolation and Purification of Ivangustin from Inula britannica
The following protocol is a general guideline for the isolation of ivangustin, adapted from established procedures for separating sesquiterpene lactones from Inula species.
1. Plant Material and Extraction:
-
Air-dried and powdered flowers of Inula britannica are used as the starting material.
-
Exhaustively extract the powdered plant material with 95% ethanol at room temperature.
-
Concentrate the resulting ethanolic extract under reduced pressure to obtain a crude extract.
2. Fractionation:
-
Suspend the crude ethanolic extract in water.
-
Sequentially partition the aqueous suspension with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol.[10]
-
Ivangustin is typically enriched in the chloroform and ethyl acetate fractions.
3. Chromatographic Purification:
-
Subject the enriched fraction (e.g., chloroform fraction) to silica gel column chromatography.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Monitor the collected fractions by thin-layer chromatography (TLC) and pool the fractions containing the compound of interest.
-
Further purify the pooled fractions using preparative high-performance liquid chromatography (HPLC) with a reversed-phase C18 column and a mobile phase of methanol/water or acetonitrile/water.
-
Collect the peak corresponding to ivangustin and concentrate to yield the pure compound.
Diagram 2. Workflow for the isolation and purification of Ivangustin.
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[4][11]
1. Cell Seeding:
-
Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of ivangustin in dimethyl sulfoxide (DMSO).
-
Dilute the stock solution with culture medium to achieve the desired final concentrations.
-
Replace the medium in the wells with 100 µL of medium containing different concentrations of ivangustin. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 48-72 hours.
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
4. Formazan Solubilization and Absorbance Measurement:
-
After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide) to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value (the concentration of ivangustin that inhibits 50% of cell growth) by plotting a dose-response curve.
Analysis of Apoptosis by Western Blotting
Western blotting can be used to detect key protein markers of apoptosis, such as cleaved caspases and PARP.[12][13]
1. Protein Extraction:
-
Treat cancer cells with ivangustin at the desired concentrations for a specified time.
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
2. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
4. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Conclusion and Future Perspectives
Ivangustin is a promising natural product with significant cytotoxic and anti-inflammatory activities. Its ability to induce apoptosis in cancer cells and inhibit the pro-inflammatory NF-κB pathway highlights its potential for development as a therapeutic agent. Further research is warranted to fully elucidate its molecular targets and to evaluate its efficacy and safety in preclinical and clinical studies. The detailed protocols provided in this guide offer a solid foundation for researchers to explore the multifaceted biological effects of this intriguing sesquiterpene lactone.
References
- Gao, J., et al. (2018). Diversity Modification and Structure-Activity Relationships of Two Natural Products 1β-hydroxy Alantolactone and Ivangustin as Potent Cytotoxic Agents. Scientific Reports, 8(1), 1798.
-
ChemicalCell. (n.d.). Ivangustin CAS NO 14164-59-1. Retrieved from [Link]
- Sethi, G., et al. (2012). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Current Medicinal Chemistry, 19(24), 4169-4183.
- Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651.
-
National Center for Biotechnology Information. (n.d.). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
- Cui, L., et al. (2018). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 23(10), 2469.
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
- Khan, A. L., et al. (2018). Secondary Metabolites from Inula britannica L. and Their Biological Activities. Molecules, 23(8), 2045.
- Baldwin, A. S. Jr. (2001). Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer.
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
- Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formul
- Lee, C. H., & Kim, S. Y. (2009). NF-κB and Therapeutic Approach. Journal of the Korean Society for Applied Biological Chemistry, 52(4), 348-359.
- Jones, I. C., et al. (2005). 1H and 13C NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Magnetic Resonance in Chemistry, 43(6), 497-509.
- Li, Y., et al. (2015). Synthesis, cytotoxicity and inhibition of NO production of ivangustin enantiomer analogues. European Journal of Medicinal Chemistry, 103, 317-325.
- Zhang, Q., et al. (2017). New Sesquiterpene and Polymethoxy-Flavonoids from Artemisia annua L. Molecules, 22(10), 1659.
- Metin, B. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Pandey, M. K., & Aggarwal, B. B. (2006). Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling Pathway: A Review. Recent Patents on Anti-Cancer Drug Discovery, 1(3), 307-319.
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
- Mahmood, T., & Yang, P. C. (2012). Western Blot: Technique, Theory, and Trouble Shooting. North American Journal of Medical Sciences, 4(9), 429-434.
-
Nacalai Tesque, Inc. (n.d.). Western Blot. Retrieved from [Link]
- Chan, S. T., et al. (2024). Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Preprints.org.
-
ResearchGate. (n.d.). 2D Chemical structure of inhibitors. Retrieved from [Link]
-
PubChem. (n.d.). Uvangoletin. Retrieved from [Link]
-
PubChem. (n.d.). Lavendustin C. Retrieved from [Link]
- Antifungal activities of flower extracts of Inula britannica L. with different solvents. (2026).
- The Effect of Molecular Weight on the Solubility Properties of Biocompatible Poly(ethylene succinate) Polyester. (2021). Polymers, 13(16), 2748.
Sources
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Ivain IV | C29H44O10 | CID 157527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. atcc.org [atcc.org]
- 5. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ivangustin | Sesquiterpene lactone | Inula britannica | TargetMol [targetmol.com]
- 7. Ivangustin | 14164-59-1 | ChemicalCell [chemicalcell.com]
- 8. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Apoptosis western blot guide | Abcam [abcam.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
